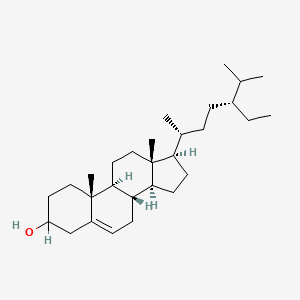

Stigmast-5-en-3-ol

描述

属性

CAS 编号 |

5779-62-4 |

|---|---|

分子式 |

C29H50O |

分子量 |

414.7 g/mol |

IUPAC 名称 |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI 键 |

KZJWDPNRJALLNS-BWRKXDIJSA-N |

手性 SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

规范 SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

熔点 |

140 °C |

物理描述 |

Solid |

溶解度 |

10 mg/mL |

同义词 |

24-ethylcholest-5-en-3 beta-ol 24-ethylcholesterol 3beta-sitosterol 3beta-stigmast-5-en-3-ol beta-sitosterol clionasterol gamma-sitosterol Harzol sitosterol sitosterol, (3beta)-isomer sitosterol, (3beta,24xi)-isomer sitosterol, 26-(14)C-labeled stigmast-5-en-3-ol, (3beta,24S)- |

产品来源 |

United States |

Foundational & Exploratory

β-Sitosterol biosynthetic pathway in plants

An In-depth Technical Guide to the β-Sitosterol Biosynthetic Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytosterols are a diverse group of steroid alcohols naturally occurring in plants, where they are crucial components of cell membranes, influencing fluidity, permeability, and the function of membrane-bound proteins.[1][2] Among the most abundant phytosterols are β-sitosterol, campesterol, and stigmasterol.[2][3] β-sitosterol, in particular, has garnered significant attention for its pharmacological properties. Its biosynthesis is a complex, multi-step process originating from acetyl-CoA, primarily localized in the endoplasmic reticulum.[3] This technical guide provides a detailed overview of the core biosynthetic pathway leading to β-sitosterol, including key enzymes, intermediates, quantitative data, and detailed experimental protocols for its study.

Core Biosynthetic Pathway

The synthesis of β-sitosterol begins with the well-conserved mevalonate (MVA) pathway, which produces the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4] These units are sequentially condensed to form the 30-carbon acyclic triterpene, squalene. From squalene, the pathway becomes specific to sterol synthesis.

-

Squalene Epoxidation: Squalene is oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene.[5]

-

Cyclization: In plants, 2,3-oxidosqualene undergoes a crucial cyclization reaction catalyzed by Cycloartenol Synthase (CAS) to form cycloartenol.[4][5][6] This is a key divergence from animal and fungal pathways, which use lanosterol synthase to produce lanosterol.[5]

-

Cyclopropane Ring Opening: The cyclopropane ring of cycloartenol is opened by Cyclopropyl Sterol Isomerase (CPI) to yield cycloeucalenol.[5][6]

-

First C-24 Methylation: The first methyl group is added to the side chain at the C-24 position by Sterol C-24 Methyltransferase 1 (SMT1) , using S-adenosyl-L-methionine (SAM) as the methyl donor.[5][6][7] This step is critical for the diversification of plant sterols.[5]

-

C-4 Demethylation (First Removal): The first of two methyl groups at the C-4 position is removed. This is a three-step process involving a C-4 sterol methyl oxidase (SMO1), a 3β-hydroxysteroid dehydrogenase/decarboxylase (3βHSD/D), and a 3-ketosteroid reductase (3KSR).[5][8][9]

-

Series of Modifications: The pathway then proceeds through a series of enzymatic modifications including demethylation at C-14 by CYP51, reduction of the C-14 double bond, and isomerization of the C-8 double bond to C-7.[5][6] This leads to the intermediate episterol.

-

Branch Point: From episterol, the pathway can branch. One branch leads to the formation of campesterol.[1]

-

Second C-24 Methylation: For the synthesis of β-sitosterol, a second methylation occurs at the C-24 position, catalyzed by Sterol C-24 Methyltransferase 2 (SMT2) .[2][10] This converts intermediates toward the 24-ethylsterol branch.

-

Final Steps to β-Sitosterol: A final series of reactions, including desaturation at C-5 by Sterol C-5 Desaturase and reduction of the C-24(28) double bond by Sterol C-24 Reductase (like DWF1) , leads to the formation of β-sitosterol.[1]

Pathway Visualization

Caption: Overview of the β-sitosterol biosynthetic pathway in plants.

Quantitative Data

While detailed kinetic parameters for every enzyme in the pathway are extensive and vary by species, the relative abundance of the final sterol products provides quantitative insight into pathway flux. The regulation of SMT enzymes is a key determinant of the final sterol composition.[2]

Table 1: Relative Composition of Major Phytosterols in Various Plant Sources

| Plant Source | β-Sitosterol (%) | Campesterol (%) | Stigmasterol (%) | Reference |

| Soybean Oil | 50-56 | 19-25 | 16-20 | AOCS |

| Corn Oil | 58-65 | 20-28 | 5-8 | AOCS |

| Canola Oil | 45-55 | 28-38 | <2 | AOCS |

| Arabidopsis thaliana (leaf) | ~60 | ~30 | ~5 | [2] |

| Tobacco (leaf) | ~70 | ~10 | ~15 | [7] |

Note: Values are approximate and can vary based on plant variety, growing conditions, and tissue type.

Key Enzymes in the Pathway

-

Cycloartenol Synthase (CAS): This enzyme catalyzes the first committed step in phytosterol synthesis in plants, cyclizing 2,3-oxidosqualene to cycloartenol.[5][11] Its activity dictates the entry of carbon into the sterol pathway.

-

Sterol Methyltransferase (SMT): SMTs are critical for the alkylation of the sterol side chain, a defining feature of phytosterols.[5]

-

SMT1: Catalyzes the first methylation, converting cycloartenol to 24-methylene cycloartenol.[5][7]

-

SMT2/SMT3: Responsible for the second methylation step, which directs the pathway toward 24-ethyl sterols like β-sitosterol.[2] The regulation of SMT1 and SMT2 activities determines the ratio of campesterol to β-sitosterol.[2]

-

-

Sterol C-4 Demethylation Complex (SC4DM): This complex removes the two methyl groups at the C-4 position. In plants, this process is interrupted by other reactions and involves two distinct C-4 methyl oxidases (SMO1 and SMO2) for each methyl group removal.[5][8][9]

-

C-5 Sterol Desaturase (C5-SD): This enzyme introduces a double bond at the C-5 position in the sterol B-ring, a critical step for producing the most common plant sterols.[12] In Arabidopsis, this enzyme is also known as DWARF7.[1]

-

Sterol C-24 Reductase: This enzyme, also known as DWARF1/DIMINUTO, catalyzes the reduction of the double bond in the sterol side chain, a late step in the formation of both campesterol and β-sitosterol.[1][3]

Experimental Protocols

Total Sterol Extraction and Analysis from Plant Tissue

This protocol describes a general method for extracting and quantifying total free sterols.

Caption: General workflow for plant sterol extraction and analysis.

Methodology:

-

Sample Preparation: Harvest and flash-freeze ~100 mg of fresh plant tissue in liquid nitrogen. Grind to a fine powder using a mortar and pestle.

-

Lipid Extraction: Transfer the powder to a glass tube. Add 6 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[13] Add an internal standard (e.g., cholestane or deuterated cholesterol) for quantification. Centrifuge to pellet debris and collect the supernatant.[13]

-

Phase Separation: Add 2 mL of chloroform and 2 mL of water (or PBS) to the supernatant, vortex, and centrifuge to separate the phases.[13] Carefully collect the lower organic phase.

-

Saponification: Dry the organic phase under a stream of nitrogen. To hydrolyze conjugated sterols, add 1 mL of 6% (w/v) KOH in methanol and incubate at 90°C for 1 hour.[14][15]

-

Extraction of Unsaponifiables: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the free sterols. Repeat the hexane extraction twice.

-

Derivatization: Combine the hexane fractions and dry under nitrogen. Add 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat at 60-80°C for 30 minutes to convert sterols to their trimethylsilyl (TMS) ethers.[14][16]

-

GC-MS Analysis: Evaporate the silylating agent and redissolve the sample in hexane. Inject an aliquot into a gas chromatograph coupled with a mass spectrometer (GC-MS).[14]

-

Column: Typically a non-polar column like DB-5MS or HP-5MS is used.[14][16]

-

Temperature Program: An example program starts at 150°C, ramps to 280°C at 10°C/min, and holds for 10-15 minutes.[14]

-

Identification: Sterols are identified by comparing their retention times and mass fragmentation patterns to authentic standards.[17]

-

In Vitro Cycloartenol Synthase (CAS) Activity Assay

This protocol is for confirming the function of a candidate CAS gene via heterologous expression in yeast.

Methodology:

-

Yeast Strain: Use a yeast (e.g., Saccharomyces cerevisiae) mutant strain deficient in its native lanosterol synthase (e.g., erg7 knockout), making it unable to produce sterols and dependent on exogenous sterols for growth.[18]

-

Heterologous Expression: Clone the candidate plant CAS cDNA into a yeast expression vector (e.g., pYES2). Transform the erg7 yeast mutant with the construct or an empty vector control.[17][19]

-

Culture and Induction: Grow the transformed yeast in appropriate selection media supplemented with ergosterol. Once the culture reaches the mid-log phase, switch to an induction medium (e.g., containing galactose for a GAL1 promoter) to induce the expression of the plant CAS gene.[17][19]

-

Microsome Preparation (Optional but recommended): For a more defined assay, prepare microsomes from the induced yeast cells. This involves cell lysis followed by differential centrifugation to pellet the microsomal fraction, which contains the ER-localized CAS enzyme.

-

Enzyme Assay:

-

Incubate the whole cells or prepared microsomes with the substrate, 2,3-oxidosqualene. The reaction buffer typically contains a phosphate or Tris buffer (pH 7.4) and may include detergents like Triton X-100 to aid substrate solubility.[19]

-

Incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

Include negative controls: yeast with an empty vector and a boiled enzyme control.[19]

-

-

Product Extraction and Analysis: Stop the reaction and perform a lipid extraction and saponification as described in Protocol 1.

-

Analysis: Analyze the extract using GC-MS. The presence of a peak with the characteristic retention time and mass spectrum of cycloartenol in the sample from the CAS-expressing yeast (and its absence in controls) confirms enzyme activity.[17][19]

In Vitro Sterol C-22 Desaturase Assay

This assay measures the conversion of β-sitosterol to stigmasterol.

Methodology:

-

Enzyme Source: Prepare microsomes from plant tissue known to express the C-22 desaturase (CYP710A family) or from a heterologous expression system (e.g., yeast, insect cells).

-

Assay Mixture: Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg).

-

The substrate, β-sitosterol, solubilized with a detergent like Tween 80.

-

A buffer system (e.g., potassium phosphate, pH 7.2).

-

Required cofactors: NADPH is essential as this is a cytochrome P450-dependent enzyme.[20]

-

-

Reaction: Initiate the reaction by adding NADPH and incubate at 30°C for 1-3 hours. Stop the reaction by adding a strong base (e.g., KOH in methanol) for subsequent saponification.

-

Extraction and Analysis: Perform lipid extraction, derivatization, and GC-MS analysis as detailed in Protocol 1.

-

Quantification: Determine the amount of stigmasterol produced relative to the remaining β-sitosterol. The activity is often expressed as the ratio of product to the sum of product and substrate (stigmasterol / (β-sitosterol + stigmasterol)).[21]

Logical Relationships in Phytosterol Synthesis

The final composition of phytosterols is determined by the competitive flux through branching pathways. The ratio of 24-methyl sterols (like campesterol) to 24-ethyl sterols (like β-sitosterol) is a key metabolic outcome controlled by the relative activities of specific enzymes acting on common intermediates.

Caption: Control logic for 24-methyl vs. 24-ethyl sterol synthesis.

References

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. biorxiv.org [biorxiv.org]

- 3. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. β-Sitosterol - Wikipedia [en.wikipedia.org]

- 7. STEROL METHYLTRANSFERASE 1 Controls the Level of Cholesterol in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Dissecting the sterol C-4 demethylation process in higher plants. From structures and genes to catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Control of β-sitosterol biosynthesis under light and watering in desert plant Calotropis procera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cycloartenol synthase - Wikipedia [en.wikipedia.org]

- 12. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Quantification of sterol lipids in plants by quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aocs.org [aocs.org]

- 16. scribd.com [scribd.com]

- 17. mdpi.com [mdpi.com]

- 18. pnas.org [pnas.org]

- 19. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel Tetrahymena thermophila sterol C-22 desaturase belongs to the fatty acid hydroxylase/desaturase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phytosterols and Their Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phytosterols

Phytosterols are a group of naturally occurring steroidal alcohols found in plants.[1] Structurally similar to cholesterol, the primary sterol in animals, they are essential components of plant cell membranes, where they play a crucial role in regulating membrane fluidity and permeability.[2][3] This function is analogous to that of cholesterol in mammalian cell membranes.[2] Over 250 different phytosterols and related compounds have been identified, highlighting their diversity in the plant kingdom.[2] Beyond their structural role in plants, phytosterols have garnered significant attention from the scientific community for their impact on human health, particularly their cholesterol-lowering effects.[4][5] They are found in all plant-based foods, with the highest concentrations occurring in vegetable oils, nuts, seeds, and grains.[6]

The core structure of a phytosterol consists of a rigid tetracyclic steroid nucleus and a flexible aliphatic side chain.[7] Variations in this side chain, particularly at the C-24 position, and the saturation of the steroid rings give rise to the wide array of phytosterols found in nature.[8]

Classification of Phytosterols

Phytosterols can be broadly classified based on two key structural features: the saturation of the steroid ring system and the number of methyl groups at the C-4 position.

Classification Based on Ring Saturation

The primary classification of phytosterols divides them into two main groups: sterols and stanols .[4]

-

Sterols : These compounds possess a double bond in the steroid ring, typically between carbons 5 and 6 (Δ5).[4][9] The most abundant sterols in the human diet are β-sitosterol, campesterol, and stigmasterol.[4]

-

Stanols : These are the saturated counterparts of sterols, lacking the double bond in the steroid ring.[2][9] Sitostanol and campestanol are the most common stanols, and they account for a smaller portion of total dietary phytosterols, approximately 5-10%.[2][4]

The structural difference between sterols and stanols is a critical determinant of their biological activity.

Classification Based on C-4 Methylation

A more detailed classification is based on the number of methyl groups attached to the C-4 position of the steroid nucleus:[2]

-

4,4-Dimethylphytosterols : These have two methyl groups at the C-4 position.

-

4α-Monomethylphytosterols : These possess a single methyl group at the C-4 position.

-

4-Desmethylphytosterols : These lack methyl groups at the C-4 position and represent the most common type of phytosterols, including the well-known β-sitosterol, campesterol, and stigmasterol.[2]

The following diagram illustrates the hierarchical classification of phytosterols.

Common Phytosterols and Their Structures

The most prevalent phytosterols in the diet include β-sitosterol, campesterol, and stigmasterol. Their structures are very similar, differing only in the substitution on the C-24 of the side chain.

-

β-Sitosterol : Contains an ethyl group at the C-24 position.

-

Campesterol : Has a methyl group at the C-24 position.

-

Stigmasterol : Possesses a double bond at C-22 and a methyl group at C-24.[8]

The structural distinctions between these common phytosterols are visualized in the diagram below.

Quantitative Data of Phytosterols in Foods

The concentration of phytosterols varies significantly across different plant-based foods. Vegetable oils, nuts, and seeds are particularly rich sources. The following tables summarize the phytosterol content in various food categories.

Table 1: Phytosterol Content in Vegetable Oils (mg/100g)

| Oil Type | Total Phytosterols (mg/100g) | Reference |

| Corn Oil | 990.94 - 10,000 | [4][10] |

| Rice Bran Oil | 1891.82 - 3200 | [4][10] |

| Rapeseed (Canola) Oil | 70 - 1100 | [4] |

| Wheat Germ Oil | up to 3200 | [4] |

| Soybean Oil | 221-328 | [11] |

| Sunflower Oil | 263-376 | [11] |

| Olive Oil | 144-193 | [11] |

| Palm Oil | 60-78 | [11] |

Table 2: Phytosterol Content in Nuts and Seeds (mg/100g)

| Nut/Seed Type | Total Phytosterols (mg/100g) | Reference |

| Sesame Seeds | 714 | [9] |

| Pistachios | 271.9 | [12] |

| Flaxseed | 210 | [13] |

| Wheat Germ | 197 | [13] |

| Almonds | 161 | [13] |

| Pecans | 150 | [13] |

| Walnuts | 143 | [13] |

| Cashews | 120 | [13] |

| Brazil Nuts | 71.7 | [12] |

Table 3: Phytosterol Content in Other Food Groups (mg/100g)

| Food Group | Food Item | Total Phytosterols (mg/100g) | Reference |

| Cereals | Corn | 65-120 | [4] |

| Rye | 70-110 | [4] | |

| Wheat | 35-80 | [4] | |

| Vegetables | Broccoli | 39 | [11] |

| Brussels Sprouts | 37 | [13] | |

| Cauliflower | 18-40 | [11] | |

| Fruits | Avocado | 75 | [11] |

| Orange | 24 | [11] | |

| Banana | 12-16 | [11] |

Experimental Protocols for Phytosterol Analysis

The accurate quantification of phytosterols in various matrices requires a multi-step analytical approach, typically involving extraction, saponification, derivatization, and chromatographic analysis.

Protocol 1: Extraction and Saponification for GC-MS Analysis

This protocol is a generalized procedure for the extraction and preparation of phytosterols from a lipid-rich matrix (e.g., vegetable oil) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Saponification:

-

Weigh approximately 20 mg of the oil sample into a screw-capped test tube.[8]

-

Add 1.8 mL of ethanol and 0.2 mL of 50% (w/w) aqueous potassium hydroxide (KOH).[8]

-

Seal the tube and heat at 80°C for 1 hour to saponify the lipids and liberate the phytosterols.[8]

2. Extraction of Unsaponifiables:

-

Cool the sample to room temperature.

-

Add 0.5 mL of water and 2 mL of n-hexane to the tube.

-

Vortex vigorously to extract the unsaponifiable matter (containing phytosterols) into the n-hexane layer.

-

Repeat the extraction with n-hexane two more times to ensure complete recovery.

-

Pool the n-hexane extracts.

3. Derivatization:

-

Evaporate the pooled n-hexane extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 25 µL of pyridine.[8]

-

Seal the vial and heat at 60°C for 30-60 minutes to convert the phytosterols to their more volatile trimethylsilyl (TMS) ethers.[8][14]

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., n-hexane) for GC-MS analysis.[8]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section outlines typical parameters for the analysis of derivatized phytosterols.

-

Gas Chromatograph (GC) System:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode with an injector temperature of 250-300°C.[4]

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: Increase to 320°C at a rate of 10°C/minute.

-

Final hold: 4 minutes at 320°C.[11]

-

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[15]

-

-

Mass Spectrometer (MS) System:

The following diagram provides a workflow for the experimental analysis of phytosterols.

Signaling Pathways Influenced by Phytosterols

Phytosterols, particularly β-sitosterol, have been shown to influence several intracellular signaling pathways, which may underlie their observed biological effects, including anti-cancer and anti-inflammatory properties.

Sphingomyelin Cycle and Apoptosis

β-sitosterol can activate the sphingomyelin cycle, a critical pathway in the regulation of cell growth, differentiation, and apoptosis.[3] By integrating into the cell membrane, β-sitosterol can alter membrane fluidity and the activity of membrane-bound enzymes. This can lead to the activation of sphingomyelinase, which hydrolyzes sphingomyelin to produce ceramide.[16] Ceramide acts as a second messenger that can initiate a signaling cascade leading to apoptosis (programmed cell death).[3][16]

The diagram below illustrates the proposed mechanism of β-sitosterol-induced apoptosis via the sphingomyelin cycle.

PI3K/Akt and ERK Signaling Pathways

β-sitosterol has also been demonstrated to modulate the PI3K/Akt and ERK signaling pathways, which are central to cell survival and proliferation. In some cancer cell lines, β-sitosterol has been shown to inhibit the PI3K/Akt pathway, a key pro-survival pathway.[15][17] By downregulating Akt, β-sitosterol can promote apoptosis.[17] Concurrently, it can activate the ERK pathway, which, depending on the cellular context, can also lead to apoptosis.[17]

The following diagram outlines the influence of β-sitosterol on these interconnected pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. beta-Sitosterol activates the sphingomyelin cycle and induces apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. The role of phytosterols in plant adaptation to temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Sterol Clustering Correlates with Membrane Microdomains as Revealed by Optical and Computational Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytosterols in nuts [nutsforlife.com.au]

- 10. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. article.imrpress.com [article.imrpress.com]

- 13. Foods High in Phytosterols May Help Lower Cholesterol [verywellhealth.com]

- 14. researchgate.net [researchgate.net]

- 15. Network pharmacology analysis, molecular docking integrated experimental verification reveal β-sitosterol as the active anti-NSCLC ingredient of Polygonatum cyrtonema Hua by suppression of PI3K/Akt/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Isolation and Purification of β-Sitosterol via Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction: β-Sitosterol is a ubiquitous phytosterol found in plants and possesses a wide range of documented biological activities, including cholesterol-lowering, anti-inflammatory, and anti-cancer properties.[1][2] For research and pharmaceutical applications, obtaining high-purity β-Sitosterol is crucial. Column chromatography is a fundamental and widely used technique for the preparative-scale purification of β-Sitosterol from complex plant extracts.[3][4] This document provides detailed protocols for the isolation and purification of β-Sitosterol using column chromatography, along with methods for purity assessment.

I. Pre-Purification: Extraction of β-Sitosterol from Plant Material

Prior to chromatographic purification, β-Sitosterol must be extracted from the source material. The choice of extraction method depends on the plant matrix and desired scale.

A. Protocol: Solvent Extraction (Maceration or Soxhlet)

This is a common and straightforward method for extracting phytosterols.

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, roots, seeds) in the shade, then grind it into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, chloroform, or n-hexane) at room temperature with occasional agitation for 24-72 hours.[1]

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble in a Soxhlet apparatus and extract with a suitable solvent (e.g., petroleum ether) for several hours.[5]

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

B. Protocol: Saponification for Extracts Rich in Esterified Sterols

In many plant oils, β-Sitosterol exists in an esterified form. Saponification is necessary to hydrolyze these esters and liberate the free sterol.

-

Saponification: Reflux the crude plant oil or extract with an alcoholic solution of potassium hydroxide (e.g., 3.6 N KOH in ethanol).[1]

-

Extraction of Unsaponifiable Matter: After cooling, partition the mixture with a non-polar solvent like n-hexane or diethyl ether to extract the unsaponifiable matter, which contains the free phytosterols.[1][6]

-

Washing and Drying: Wash the organic layer with water to remove residual alkali. Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield the crude phytosterol mixture.

II. Purification via Column Chromatography

This is the primary step for isolating β-Sitosterol from the crude extract. The principle is based on the differential adsorption of components in the mixture to the stationary phase.[4] More polar compounds adsorb more strongly to the polar stationary phase (like silica gel) and thus elute later, while less polar compounds elute earlier.[4]

Experimental Protocol: Silica Gel Column Chromatography

-

Materials and Reagents:

-

Glass chromatography column

-

Eluting solvents (e.g., n-hexane, ethyl acetate, chloroform, methanol - all HPLC or analytical grade)

-

Crude plant extract

-

Collection tubes or flasks

-

Cotton wool or glass wool

-

Sand (acid-washed)

-

TLC plates (silica gel 60 F254) and developing chamber

-

Visualizing agent for TLC (e.g., 50% sulfuric acid spray followed by heating, or an iodine chamber)[5]

-

-

Preparation of the Column (Wet Packing Method):

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand over the cotton plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% n-hexane).[4] The ratio of adsorbent to crude extract is typically between 20:1 and 50:1 by weight.[4][7]

-

Pour the slurry into the column. Allow the silica gel to settle evenly, tapping the column gently to dislodge any air bubbles.[4]

-

Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel packing.

-

Add another thin layer of sand on top of the settled silica gel bed to protect it during sample and solvent addition.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., chloroform or the initial eluting solvent).[7]

-

Alternatively, for less soluble extracts, use the dry loading method: adsorb the extract onto a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and then carefully add this powder to the top of the column.

-

Carefully add the sample solution to the top of the column using a pipette. Allow the sample to adsorb completely into the silica bed.

-

-

Elution and Fraction Collection:

-

Begin the elution process by carefully adding the mobile phase to the column.

-

Start with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. A common gradient is a step-wise increase of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 85:15 v/v).[9] An isocratic elution with a single solvent system like hexane/ethyl acetate (6:1 v/v) can also be used.[8]

-

Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL) in separate test tubes or flasks.

-

-

Monitoring the Separation by Thin-Layer Chromatography (TLC):

-

Spot a small amount from every few fractions onto a TLC plate, alongside the initial crude extract and a β-Sitosterol standard if available.

-

Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:water 60:25:15 or a hexane:ethyl acetate mixture).[5]

-

Visualize the spots. β-Sitosterol will appear as a spot with a specific retention factor (Rf) value (e.g., reported Rf of 0.83-0.86).[5]

-

Combine the fractions that show a pure spot corresponding to β-Sitosterol.

-

-

Isolation of Pure Compound:

III. Data Presentation: Chromatographic Conditions and Results

The following table summarizes quantitative data from various studies on the purification of β-Sitosterol.

| Parameter | Method | Details | Purity | Yield | Reference |

| Stationary Phase | Column Chromatography | Silica gel (100–200 mesh) | >92% | >22% | [8][10] |

| Column Chromatography | Silica gel (# 60 – 120) | - | - | [7] | |

| Mobile Phase | Column Chromatography | Hexane/Ethyl acetate (6:1; v/v) | - | 30% (phytosterol fraction) | [8] |

| Column Chromatography | Pet ether with increasing polarity using methanol | - | - | [7] | |

| Flash Column Chromatography | Ethyl acetate: n-hexane (1: 9) | - | - | [9] | |

| Final Product | Column Chromatography | From commercial phytosterol mixture | ≥ 95% | Gram-scale | [3] |

| Multi-step process | From Masson pine tall oil (including crystallization) | 92% | 0.53% | [1] |

IV. Purity Assessment and Characterization

After isolation, the purity and identity of the β-Sitosterol must be confirmed using analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reliable method for quantification and purity assessment.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for both identification and quantification, often after derivatization to trimethylsilyl (TMS) ethers.[12]

-

Spectroscopic Methods:

V. Visualizations

Diagram 1: Experimental Workflow for β-Sitosterol Isolation

Caption: Workflow from plant material to pure β-Sitosterol.

Diagram 2: Principle of Column Chromatography Separation

Caption: Separation based on differential compound polarity.

References

- 1. mdpi.com [mdpi.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Gram-scale chromatographic purification of beta-sitosterol. Synthesis and characterization of beta-sitosterol oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.uvic.ca [web.uvic.ca]

- 5. iomcworld.com [iomcworld.com]

- 6. researchgate.net [researchgate.net]

- 7. plantarchives.org [plantarchives.org]

- 8. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Campesterol, Stigmasterol, and beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Stigmast-5-en-3-ol (β-Sitosterol) using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of Stigmast-5-en-3-ol, commonly known as β-sitosterol. This compound is a prominent phytosterol with significant interest in the pharmaceutical and nutraceutical industries due to its various reported health benefits.[1][2] The described method is simple, accurate, and precise, making it suitable for routine quality control analysis of raw materials, extracts, and finished products. The validation was performed in accordance with the International Council on Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. The analyte lacks a strong chromophore, necessitating UV detection at a low wavelength, typically between 202-210 nm, where it exhibits adequate absorbance for quantification.[1][5][6] Quantification is performed by comparing the peak area of the analyte in a sample to the peak areas of a series of known concentration standards, creating a calibration curve.

Materials and Reagents

-

Reference Standard: this compound (β-Sitosterol), purity ≥95%

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Chloroform (ACS grade), Water (HPLC grade)

-

Equipment:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Ultrasonic bath

-

Vortex mixer

-

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in a minimal amount of chloroform (e.g., 1-2 mL) and dilute to volume with the mobile phase (Methanol:Acetonitrile).[1] Mix thoroughly. This solution should be stored at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

Sample Preparation (General Procedure for a Plant Extract)

-

Extraction: Accurately weigh a suitable amount of powdered plant material. Perform an extraction using an appropriate solvent (e.g., methanol or ethanol) via sonication or reflux.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Dilution: Dilute the filtrate with the mobile phase to a concentration expected to fall within the calibration curve range.

-

Final Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC-UV System and Chromatographic Conditions

The following conditions have been found suitable for the analysis. Method optimization may be required for different matrices or HPLC systems.

| Parameter | Condition |

| Instrument | HPLC with UV/PDA Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol:Acetonitrile (70:30 v/v)[7] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | 15 minutes |

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:[8][9]

-

Specificity: Assessed by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution to ensure no interference at the retention time of this compound.

-

Linearity: Determined by injecting the working standard solutions in triplicate and constructing a calibration curve by plotting the average peak area against concentration.

-

Precision:

-

Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst or instrument.

-

-

Accuracy: Evaluated through a recovery study by spiking a known amount of this compound standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was then calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

-

Robustness: Determined by introducing small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and observing the effect on the results.

Data Presentation & Results

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity and Range

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 10 | 110543 |

| 25 | 275890 |

| 50 | 551234 |

| 100 | 1103456 |

| 150 | 1655879 |

| 200 | 2208123 |

| Regression Equation | y = 11025x + 1250 |

| Correlation Coefficient (R²) | 0.9995 |

| Linear Range | 10 - 200 µg/mL |

Table 2: Precision

| Parameter | Concentration (µg/mL) | Measured Area (n=6) | %RSD |

|---|---|---|---|

| Intra-day | 100 | 1103450, 1105670, 1099870, 1104500, 1108210, 1101100 | 0.29% |

| Inter-day | 100 | 1110540, 1108990, 1112340, 1107500, 1113500, 1109800 | 0.19% |

Table 3: Accuracy (Recovery Study)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Mean Recovery (%) | %RSD |

|---|---|---|---|---|

| 80% | 80 | 79.5 | 99.38 | 0.45% |

| 100% | 100 | 101.2 | 101.20 | 0.31% |

| 120% | 120 | 119.1 | 99.25 | 0.52% |

Table 4: LOD, LOQ, and System Suitability

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| LOD | 4.65 µg/mL[7] | - |

| LOQ | 14.1 µg/mL | - |

| Tailing Factor | 1.1 | ≤ 2.0 |

| Theoretical Plates | > 4000 | > 2000 |

Table 5: Robustness

| Parameter Varied | Modification | %RSD of Peak Area |

|---|---|---|

| Flow Rate | 0.9 mL/min | 1.1% |

| 1.1 mL/min | 0.9% | |

| Wavelength | 203 nm | 0.8% |

| | 207 nm | 0.7% |

Visualizations

Caption: HPLC-UV analysis workflow from sample preparation to final reporting.

Caption: Logical diagram of analytical method validation parameters per ICH Q2(R1).

Conclusion

The developed RP-HPLC-UV method provides a reliable, precise, and accurate means for the quantitative analysis of this compound in various samples. The method is linear over a wide concentration range and is specific for the analyte. All validation parameters met the acceptance criteria outlined in the ICH guidelines, confirming that the method is suitable for its intended purpose in a quality control environment. The short analysis time and simple mobile phase composition also make it an efficient and cost-effective analytical solution.[1]

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. jordilabs.com [jordilabs.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. High-performance liquid chromatography analysis of phytosterols in Panax ginseng root grown under different conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and comprehensive greenness assessment of HPLC method for quality control of β-sitosterol in pharmaceutical ointments with trio-color coded evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]

- 9. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]

Application Note: Stigmast-5-en-3-ol (β-Sitosterol) as a Standard for Phytosterol Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction Phytosterols are a group of naturally occurring steroidal alcohols found in plants, structurally similar to cholesterol.[1] The most abundant phytosterols in the human diet include β-sitosterol, campesterol, and stigmasterol.[2] Due to their ability to lower LDL-cholesterol levels, phytosterols are widely used as functional food ingredients and nutraceuticals.[1][2] Stigmast-5-en-3-ol, commonly known as β-sitosterol, is one of the most prevalent phytosterols in the plant kingdom and is structurally similar to cholesterol, differing only in an additional ethyl group at C-24.[3][4] Its prevalence and stability make it an ideal analytical standard for the accurate quantification of total and individual phytosterols in various matrices, including foods, supplements, and biological samples.[5][6] This document provides detailed protocols for the extraction and analysis of phytosterols using β-sitosterol as a reference standard.

Principle of Analysis The quantitative analysis of phytosterols typically involves a multi-step process designed to isolate the sterols from a complex sample matrix and prepare them for chromatographic analysis. The general workflow includes lipid extraction, saponification to hydrolyze sterol esters and glycosides into their free form, and finally, purification and quantification using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).[7][8] An internal standard is often added to ensure accuracy.[2]

Experimental Protocols

Sample Preparation: Extraction and Saponification

Phytosterols exist in free, esterified, and glycosylated forms.[7] Saponification is a critical step to hydrolyze the ester and glycosidic bonds, ensuring the analysis of total phytosterols.[9]

Materials:

-

Sample (e.g., vegetable oil, powdered supplement, tissue homogenate)

-

Hexane, Ethanol, Chloroform (HPLC or analytical grade)[9]

-

Potassium Hydroxide (KOH) solution (e.g., 10 M)[10]

-

Ascorbic acid solution (e.g., 20%)[10]

-

Deionized water

-

Internal Standard (IS) solution (e.g., 5α-cholestane or epicoprostanol)[2]

Protocol:

-

Weighing: Accurately weigh approximately 200-500 mg of the homogenized sample into a screw-cap tube.

-

Internal Standard: Add a known amount of internal standard to the sample.

-

Saponification:

-

Extraction of Unsaponifiables:

-

Add 5 mL of hexane and 1 mL of deionized water to the tube.

-

Vortex for 10 minutes to extract the unsaponifiable matter, which includes the free phytosterols.[10]

-

Centrifuge if necessary to achieve phase separation.

-

Carefully transfer the upper hexane layer to a clean tube.[10]

-

Repeat the extraction step twice more with additional hexane.

-

-

Washing: Combine the hexane extracts and wash with 2-3 portions of deionized water to remove residual KOH.

-

Drying: Dry the hexane extract over anhydrous sodium sulfate or by evaporating to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., hexane for GC, mobile phase for HPLC) for analysis.

Standard Solution Preparation

Materials:

-

This compound (β-Sitosterol) analytical standard (CAS 83-46-5)[11]

-

Chloroform, Methanol, Acetonitrile (HPLC or analytical grade)

Protocol:

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of β-sitosterol standard and dissolve it in a few drops of chloroform.[3] Quantitatively transfer to a 10 mL volumetric flask and make up to volume with the mobile phase (for HPLC) or hexane (for GC).

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the appropriate solvent.[12] These will be used to generate a calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely used technique for phytosterol analysis, often employing C8 or C18 columns.[13]

Protocol:

-

Sample Injection: Inject 10-20 µL of the reconstituted sample extract and each working standard into the HPLC system.

-

Chromatography: Perform the separation using conditions optimized for sterol analysis (see Table 2 for an example).

-

Detection: Detect the eluting compounds using a UV detector, typically at a wavelength between 202-210 nm.[3][14]

-

Quantification: Construct a calibration curve by plotting the peak area of the β-sitosterol standards against their concentration. Determine the concentration of β-sitosterol in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides excellent separation and identification of phytosterols. A derivatization step is required to increase the volatility of the sterols.[5]

Protocol:

-

Derivatization (Silylation):

-

Take the dried sample extract or a known volume of standard solution and evaporate to complete dryness under nitrogen.

-

Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 80°C for 40 minutes to form trimethylsilyl (TMS) ether derivatives.[10]

-

Cool to room temperature before injection.

-

-

Sample Injection: Inject 1 µL of the derivatized sample or standard into the GC-MS system.

-

Chromatography: Perform the separation using an appropriate capillary column and temperature program (see Table 3 for an example). The typical elution order for common sterols is campesterol < stigmasterol < β-sitosterol.[2]

-

Detection & Quantification: Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.[15] Monitor characteristic ions for β-sitosterol-TMS ether. Construct a calibration curve and quantify as described for HPLC.

Data Presentation

Table 1: Comparison of Phytosterol Extraction Methods from Himalayan Walnuts

| Extraction Method | Solvent | Oil Yield (%) | β-Sitosterol (mg/kg) | Brassicasterol (mg/kg) | Reference |

|---|---|---|---|---|---|

| Maceration | n-hexane | - | - | - | [13] |

| Ultrasonic-Assisted (UAE) | n-hexane | 63.68 | 441.63 | 84.64 | [13] |

| Microwave-Assisted (MAE) | n-hexane | - | - | - |[13] |

Data extracted from a comparative study where UAE showed the highest performance.[13]

Table 2: Example HPLC Conditions for β-Sitosterol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [3][14] |

| Mobile Phase | Isocratic: Methanol:Acetonitrile (90:10 v/v) | [3][16] |

| Flow Rate | 1.0 - 1.5 mL/min | [3] |

| Column Temperature | 25 - 40 °C | [14][17] |

| Detection Wavelength | 202 - 205 nm (UV) | [3][14] |

| Injection Volume | 10 - 20 µL |[14] |

Table 3: Example GC-MS Conditions for β-Sitosterol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5ms, Agilent J&W DB-5ms, or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) | [10] |

| Carrier Gas | Helium at ~1.0 mL/min | [10] |

| Injection Mode | Splitless | [10] |

| Injector Temperature | 280 - 300 °C | [10] |

| Oven Program | Start at 150°C, ramp to 300°C at 10-15°C/min, hold for 10-15 min | [10][18] |

| MS Transfer Line | 290 - 300 °C | [10] |

| Ion Source Temp. | 230 °C | [10] |

| Ionization Mode | Electron Impact (EI) at 70 eV | [9] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |[15] |

Table 4: Phytosterol Content in Various Food Matrices

| Food Matrix | Predominant Phytosterols | Total Phytosterol Content | Reference |

|---|---|---|---|

| Rice Bran Oil | β-Sitosterol, Campesterol | 13.46 g/kg | [13] |

| Sesame Seed | β-Sitosterol, Δ5-Avenasterol, Campesterol | 400-413 mg/100g | [9] |

| Wheat Germ | β-Sitosterol, Δ5-Avenasterol, Campesterol | 400-413 mg/100g | [9] |

| Brazil Nuts | β-Sitosterol, Δ5-Avenasterol, Campesterol | 95 mg/100g | [9] |

| Ghee (Spiked Sample) | β-Sitosterol | 2.24 ppm (unspiked) |[10] |

Signaling Pathway Visualizations

β-Sitosterol has been shown to interfere with multiple cell signaling pathways involved in cancer and inflammation.[19][20][21]

References

- 1. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. extrasynthese.com [extrasynthese.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. agilent.com [agilent.com]

- 11. beta-Sitosterol | CAS 83-46-5 | LGC Standards [lgcstandards.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. myfoodresearch.com [myfoodresearch.com]

- 19. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway: Inhibitory role of β-sitosterol in glioma via EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Anti-inflammatory Activity of β-Sitosterol on Endothelial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: β-Sitosterol, a prominent phytosterol found in various plant-based foods, has garnered significant attention for its potential health benefits, including its cardioprotective effects.[1][2] Emerging evidence highlights its anti-inflammatory properties within the vascular endothelium, a critical component in the pathogenesis of atherosclerosis and other inflammatory cardiovascular diseases.[1][2][3] These application notes provide a comprehensive overview of the in vitro anti-inflammatory effects of β-Sitosterol on endothelial cells, supported by detailed experimental protocols and data presentation. The focus is on the molecular mechanisms involving the inhibition of key inflammatory mediators and signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of β-Sitosterol on key inflammatory markers in endothelial cells based on in vitro studies.

Table 1: Effect of β-Sitosterol on Adhesion Molecule Expression in TNF-α-Stimulated Human Aortic Endothelial Cells (HAECs)

| Treatment | VCAM-1 Expression (Inhibition %) | ICAM-1 Expression (Inhibition %) |

| β-Sitosterol (µM) | Significantly Inhibited | Significantly Inhibited |

Data synthesized from studies demonstrating significant inhibition without specifying exact percentages across all concentrations.[1][2]

Table 2: Effect of β-Sitosterol on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Human Umbilical Vein Endothelial Cells (HUVECs)

| Treatment | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) | TNF-α Secretion (pg/mL) |

| Control | Baseline | Baseline | Baseline |

| LPS | Increased | Increased | Increased |

| LPS + β-Sitosterol | Decreased | Decreased | Decreased |

β-Sitosterol was shown to decrease the secretion of these cytokines compared to LPS stimulation alone.[3][4]

Table 3: Effect of β-Sitosterol on Inflammatory Gene Expression in LPS-Stimulated HUVECs

| Treatment | TNF-α mRNA Expression | COX-2 mRNA Expression | IL-6 mRNA Expression |

| Control | Baseline | Baseline | Baseline |

| LPS | Increased | Increased | Increased |

| LPS + β-Sitosterol | Decreased | Decreased | Decreased |

β-Sitosterol treatment resulted in a reduction in the mRNA levels of key pro-inflammatory genes.[3]

Experimental Protocols

Herein are detailed protocols for investigating the anti-inflammatory effects of β-Sitosterol on endothelial cells.

Protocol 1: Endothelial Cell Culture and Inflammatory Stimulation

1.1. Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) in Endothelial Growth Medium (EGM) supplemented with growth factors, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 2 and 6.

1.2. Induction of Inflammation:

-

Seed endothelial cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of β-Sitosterol (e.g., 0.1-200 µM) for a specified duration (e.g., 2-4 hours).[1]

-

Following pre-treatment, stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10-20 ng/mL) or Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated time (e.g., 6-24 hours) to induce an inflammatory response.[5][6][7]

Protocol 2: Analysis of Adhesion Molecule Expression by Cell ELISA

This protocol is adapted from methodologies described for measuring cell surface protein expression.[1][7]

-

Cell Seeding and Treatment: Seed HUVECs or HAECs in a 96-well plate and treat as described in Protocol 1.

-

Fixation: After treatment, gently wash the cells with Phosphate Buffered Saline (PBS) and fix with 1% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Vascular Cell Adhesion Molecule-1 (VCAM-1) or Intercellular Adhesion Molecule-1 (ICAM-1) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a Horseradish Peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the cells five times with PBS. Add a suitable HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Quantification: Measure the absorbance at 450 nm using a microplate reader.

Protocol 3: Monocyte Adhesion Assay

This assay evaluates the functional consequence of altered adhesion molecule expression.[1][2]

-

Endothelial Cell Preparation: Culture and treat endothelial cells in a 24-well plate as described in Protocol 1.

-

Monocyte Labeling: Label a monocyte cell line (e.g., U937) with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

-

Co-culture: After the treatment period, wash the endothelial cell monolayer gently with PBS. Add the fluorescently labeled monocytes to each well and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells three to four times with PBS to remove non-adherent monocytes.

-

Quantification: Lyse the remaining adherent cells and quantify the fluorescence using a fluorescence plate reader. Alternatively, visualize and count the adherent cells using a fluorescence microscope.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the phosphorylation status of key signaling proteins like NF-κB p65, p38, JNK, and ERK.[3][6]

-

Cell Lysis: Following treatment as per Protocol 1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, p38, JNK, or ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Caption: A generalized workflow for studying the anti-inflammatory effects of β-Sitosterol.

Caption: Inhibition of the NF-κB signaling pathway by β-Sitosterol.

Caption: β-Sitosterol modulates the MAPK signaling cascade in endothelial cells.

References

- 1. Beta-sitosterol exhibits anti-inflammatory activity in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.unic.ac.cy [pure.unic.ac.cy]

- 3. β-Sitosterol Suppresses LPS-Induced Cytokine Production in Human Umbilical Vein Endothelial Cells via MAPKs and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols: Investigating the Anticancer Mechanisms of β-Sitosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Sitosterol (SIT) is the most abundant phytosterol found in various plant-based foods, including nuts, seeds, vegetables, and grains.[1][2] Structurally similar to cholesterol, it has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] Accumulating preclinical evidence has robustly demonstrated the anticancer potential of β-sitosterol against a wide spectrum of malignancies, such as breast, prostate, colon, lung, liver, and ovarian cancers, as well as leukemia.[3][4][5]

The anticancer activity of β-sitosterol is multifaceted, primarily manifesting as the induction of programmed cell death (apoptosis), inhibition of uncontrolled cell proliferation, arrest of the cell cycle at critical checkpoints, and suppression of metastasis and invasion.[1][6] These effects are mediated through the modulation of numerous intricate cell signaling pathways. These application notes provide a comprehensive overview of the mechanisms of action of β-sitosterol in cancer cell lines and offer detailed protocols for key experiments to investigate its therapeutic potential.

Mechanism of Action in Cancer Cell Lines

β-Sitosterol exerts its anticancer effects by targeting multiple hallmark capabilities of cancer cells.

Induction of Apoptosis

A primary mechanism of β-sitosterol is the induction of apoptosis. It modulates the delicate balance between pro-apoptotic and anti-apoptotic proteins. Studies show that β-sitosterol can:

-

Regulate the Bcl-2 Protein Family: It increases the expression of pro-apoptotic proteins like Bax and Bak while decreasing the levels of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability.[2][7][8]

-

Activate Caspase Cascade: The release of cytochrome c from the mitochondria into the cytosol activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner), which dismantle the cell.[1][9]

-

Generate Reactive Oxygen Species (ROS): In some cell lines, such as hepatocellular carcinoma (HepG2), β-sitosterol induces the accumulation of intracellular ROS, which triggers mitochondrial dysfunction and initiates the intrinsic apoptotic pathway.[9]

-

Modulate p53: It can upregulate the tumor suppressor protein p53, a key regulator of apoptosis and cell cycle arrest.[1][2]

Cell Cycle Arrest

β-Sitosterol can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. This arrest occurs at different phases depending on the cancer cell type:

-

G0/G1 Arrest: Observed in breast cancer cells (MDA-MB-231), often associated with the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[8]

-

S Phase Arrest: Reported in gastric cancer AGS cells, potentially linked to the p53 pathway.[1]

-

G2/M Arrest: Demonstrated in human lung adenocarcinoma (A549) and glioma (U87) cells.[1][10][11]

Inhibition of Metastasis and Invasion

Metastasis is a critical step in cancer progression. β-Sitosterol has been shown to interfere with this process by:

-

Inhibiting Cell Migration: It can suppress the migratory and invasive capabilities of cancer cells, as demonstrated in ovarian and hepatocellular carcinoma models.[12][13]

-

Downregulating Matrix Metalloproteinases (MMPs): Liposomal β-sitosterol was found to inhibit MMP-9, an enzyme crucial for degrading the extracellular matrix, thereby suppressing the metastasis of colon carcinoma cells.[14]

-

Modulating Wnt/β-catenin Pathway: In hepatocellular carcinoma, β-sitosterol was shown to suppress metastasis by inhibiting the Wnt/β-catenin signaling pathway through the downregulation of FOXM1.[13]

Key Signaling Pathways Modulated by β-Sitosterol

β-Sitosterol's anticancer effects are orchestrated through its influence on critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth; its overactivation is common in many cancers.[15][16] β-Sitosterol has been shown to inhibit this pathway. By downregulating the phosphorylation (activation) of Akt, it suppresses downstream survival signals, making cancer cells more susceptible to apoptosis.[7][12][17]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates a wide array of cellular processes like proliferation and differentiation.[2] The role of this pathway in β-sitosterol-induced apoptosis can be context-dependent. In some cancers, like fibrosarcoma, β-sitosterol induces apoptosis by activating ERK1/2.[7] In glioma cells, it blocks the EGFR/MAPK signaling pathway to inhibit proliferation and induce apoptosis.[10] This indicates that β-sitosterol can differentially modulate MAPK signaling to achieve its anticancer effects.

References

- 1. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]

- 2. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-sitosterol induces reactive oxygen species-mediated apoptosis in human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway: Inhibitory role of β-sitosterol in glioma via EGFR/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A network pharmacology- and transcriptomics-based investigation reveals an inhibitory role of β-sitosterol in glioma via the EGFR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ER-Mitochondria Calcium Flux by β-Sitosterol Promotes Cell Death in Ovarian Cancer [mdpi.com]

- 13. β‐Sitosterol suppresses hepatocellular carcinoma growth and metastasis via FOXM1‐regulated Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liposomal β-Sitosterol Suppresses Metastasis of CT26/luc Colon Carcinoma via Inhibition of MMP-9 and Evoke of Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. aacrjournals.org [aacrjournals.org]

Stigmast-5-en-3-ol: Application Notes and Protocols for Hyperlipidemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmast-5-en-3-ol, more commonly known as β-sitosterol, is a widespread plant sterol with a chemical structure similar to cholesterol. This structural similarity is key to its primary mechanism of action in reducing plasma cholesterol levels. Extensive preclinical and clinical research has demonstrated the potential of β-sitosterol as a therapeutic agent for hyperlipidemia, a condition characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, which is a major risk factor for cardiovascular diseases. These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its investigation as a hypolipidemic agent.

Mechanisms of Action

This compound exerts its lipid-lowering effects through a multi-faceted approach, primarily by inhibiting the intestinal absorption of dietary and biliary cholesterol. The key molecular targets and signaling pathways involved include:

-

Inhibition of Niemann-Pick C1-Like 1 (NPC1L1) Protein: NPC1L1 is a crucial transporter for cholesterol uptake in the small intestine.[1][2][3][4][5] β-sitosterol competitively inhibits this transporter, thereby reducing the amount of cholesterol absorbed into the bloodstream.[1] This is considered the principal mechanism for its cholesterol-lowering effect.

-

Modulation of Liver X Receptor (LXR) Activity: LXRs are nuclear receptors that play a pivotal role in cholesterol homeostasis. Activation of LXR can enhance the expression of genes involved in cholesterol efflux and transport.[6][7][8][9] Studies suggest that β-sitosterol can activate LXR, leading to increased basolateral efflux of the sterol from enterocytes.[6]

-

Influence on HMG-CoA Reductase: While the primary effect of β-sitosterol is not the direct inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, some studies suggest a potential indirect influence on its activity.[10][11][12] By reducing cholesterol absorption, β-sitosterol can lead to a compensatory increase in hepatic cholesterol synthesis, a mechanism that can be targeted by co-administration with statins.

-

Regulation of Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[13][14][15] The cellular response to reduced cholesterol levels due to β-sitosterol administration involves the activation of SREBP signaling to maintain lipid homeostasis.

Data Presentation

Table 1: Summary of Preclinical Studies on this compound (β-sitosterol) in Animal Models of Hyperlipidemia

| Animal Model | Induction of Hyperlipidemia | Dosage of β-sitosterol | Duration of Treatment | Key Findings | Reference |

| Rats | High-Fat Diet | 20 mg/kg/day (oral) | 30 days | Significantly reduced serum levels of triglycerides, ALT, and AST. Attenuated hepatic steatosis. | [16] |

| Rats | High-Fructose Diet | 20 mg/kg/day (oral) | 12 weeks | Protected against high-fructose diet-induced hepatic steatosis and glomerular disturbances. | [17] |

| Rats | - (Toxicity Study) | Subcutaneous injection | 60 days | Dose-dependent depletion of serum cholesterol. No significant toxicity observed. | [18] |

| Mice | Triton WR-1339 | 10 mg/kg (oral) | Single dose | - | [19] |

Table 2: Summary of Clinical Studies on β-sitosterol in Patients with Hypercholesterolemia

| Study Population | Dosage of β-sitosterol | Duration of Treatment | Key Findings | Reference |

| 59 outpatients with hypercholesterolemia | 5.28 g/day and 10.56 g/day | 6 weeks | Serum cholesterol decreased by 10-13%. Optimal daily dose was around 6 g. | [20] |

| 24 patients with primary familial type II hyperlipoproteinemia | Not specified | 16 weeks | Total cholesterol lowered by 12.5%. LDL-cholesterol lowered by 19.5%. | [21] |

| 36 patients with dyslipidemia | 900 mg twice a day | 6 weeks | Significant reduction in serum total cholesterol, triglycerides, and LDL. | [22] |

| Healthy subjects | 59, 459, and 2059 mg/day | 3 diet periods | Dose-dependent decrease in LDL cholesterol. | [23] |

| General Clinical Evidence | 2-9 g/day | - | Lowers serum LDL-cholesterol by 10-15%. | [24] |

Experimental Protocols

Protocol 1: Induction of Hyperlipidemia in Rats using a High-Fat Diet

This protocol describes the induction of hyperlipidemia in rats through dietary manipulation, a model that closely mimics the human condition.

Materials:

-

Male Wistar rats (150-200 g)

-

Standard rat chow

-

High-fat diet (HFD): A typical composition includes 50% carbohydrates/starch, 27% fat, 10% protein, 10% sucrose, 1.5% fiber, and 1.5% vitamins.

-

This compound (β-sitosterol)

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Metabolic cages for sample collection

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Spectrophotometer and commercially available kits for lipid analysis

Procedure:

-

Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for one week with free access to standard chow and water.

-

Group Allocation: Randomly divide the animals into at least three groups:

-

Control group: Fed standard chow.

-

HFD group: Fed the high-fat diet.

-

HFD + β-sitosterol group: Fed the HFD and treated with β-sitosterol.

-

-

Induction of Hyperlipidemia: Feed the respective diets to the groups for a period of 8 weeks.

-

Treatment: Following the induction period, administer β-sitosterol (e.g., 20 mg/kg body weight) or the vehicle orally to the respective groups daily for 30 days.[16]

-

Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia.

-

Lipid Profile Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Analyze the plasma for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using standard enzymatic colorimetric methods with commercial kits.

-

-

Histopathological Analysis (Optional): Euthanize the animals and collect liver tissue for histopathological examination to assess hepatic steatosis.

Protocol 2: Induction of Acute Hyperlipidemia in Mice using Triton WR-1339

This protocol outlines a rapid method for inducing acute hyperlipidemia, which is useful for screening potential hypolipidemic agents.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Triton WR-1339 (Tyloxapol) solution in saline

-

This compound (β-sitosterol)

-

Vehicle for oral administration

-

Oral gavage needles

-

Blood collection supplies

Procedure:

-

Acclimatization: Acclimatize the mice for one week under standard laboratory conditions.

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water before the experiment.

-

Group Allocation: Randomly assign the mice to different groups:

-

Control group: Receives vehicle only.

-

Triton group: Receives Triton WR-1339.

-

Triton + β-sitosterol group: Receives β-sitosterol followed by Triton WR-1339.

-

-

Treatment: Administer β-sitosterol (e.g., 10 mg/kg) or vehicle orally 30 minutes before the induction of hyperlipidemia.[19]

-

Induction of Hyperlipidemia: Administer a single intraperitoneal injection of Triton WR-1339 (400 mg/kg body weight).[19]

-

Sample Collection: Collect blood samples 24 hours after the Triton WR-1339 injection.

-

Lipid Analysis: Process the blood samples to obtain plasma and analyze for lipid profiles as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound in reducing cholesterol.

Experimental Workflows

Caption: Workflow for High-Fat Diet induced hyperlipidemia model.

Caption: Workflow for Triton WR-1339 induced hyperlipidemia model.

Safety and Toxicology